BI-9321

NSD3-PWWP1 Kd binding chemical probe validation

Standard NSD/PWWP ligands lack selectivity for NSD3-PWWP1, confounding target attribution. BI-9321 is a validated first-in-class chemical probe disrupting NSD3-PWWP1/histone H3 binding. - Selective for NSD3-PWWP1 (Kd 166 nM); inert vs NSD2-PWWP1 & NSD3-PWWP2 - 867-fold active/negative control pair with BI-9466 (Kd 144 µM) - Cellular IC50 (NanoBRET): 1.2 µM - Ideal for CRISPR-free domain mapping & HTS assay validation

Molecular Formula C22H21FN4
Molecular Weight 360.4 g/mol
Cat. No. B15588387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-9321
Molecular FormulaC22H21FN4
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H21FN4/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19/h4-10,12H,11,24H2,1-3H3
InChIKeyWOAOENGFAAUUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BI-9321: A Selective NSD3-PWWP1 Chemical Probe


BI-9321 is a first-in-class chemical probe that functions as a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain 3 (NSD3) protein [1]. Developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), this small molecule was discovered using a fragment-based approach and specifically binds to the methyl-lysine recognition pocket of NSD3-PWWP1 [2]. The compound is available in both free base (MW 360.43) and trihydrochloride salt forms, and is distinguished by its availability as an open science tool through the opnMe portal with a matched negative control compound [3].

Why BI-9321 Cannot Be Substituted


Generic substitution with other NSD3-targeting agents (e.g., SET domain catalytic inhibitors, pan-NSD family inhibitors, or other PWWP domain ligands) is not scientifically defensible due to BI-9321's rigorously validated intra-domain selectivity within the PWWP family and its orthogonal mechanism of action. Unlike NSD3 catalytic inhibitors that target the SET domain methyltransferase activity, BI-9321 specifically disrupts the chromatin reader function of the PWWP1 domain without inhibiting histone methyltransferase activity [1]. Critically, BI-9321 demonstrates no detectable binding to 14 other PWWP domains including the closely related NSD2-PWWP1 and NSD3-PWWP2 domains [2]. Furthermore, the matched negative control compound BI-9466 (200-fold less active, Kd = 144 µM) provides essential experimental validation that cannot be replicated with unrelated compounds [3].

BI-9321 Quantitative Performance Evidence


NSD3-PWWP1 vs. NSD2-PWWP1 Selectivity

BI-9321 binds to the NSD3-PWWP1 domain with a dissociation constant (Kd) of 166 ± 3 nM as measured by surface plasmon resonance (SPR), whereas the structurally related negative control compound BI-9466 exhibits a Kd of 144 µM for the same domain [1][2]. This represents an 867-fold difference in binding affinity, establishing BI-9466 as a genuine negative control suitable for distinguishing target-specific from off-target effects in cellular assays [3].

NSD3-PWWP1 Kd binding chemical probe validation SPR

NSD3 PWWP1 vs. PWWP2 Domain Selectivity

BI-9321 was profiled against 14 purified PWWP domains using differential scanning fluorimetry (DSF). No stabilization ≥2 °C was observed for any domain other than NSD3-PWWP1, indicating high selectivity [1]. The closest family members, NSD2-PWWP1 and NSD3-PWWP2, were additionally tested by isothermal titration calorimetry (ITC) Kd determination, and no binding was detected for either domain [1][2]. This contrasts with other PWWP-binding fragments that often exhibit promiscuous binding across multiple PWWP family members.

PWWP domain selectivity NSD2 NSD3 off-target

Functional Potency vs. Negative Control BI-9466

In U2OS cells expressing NSD3-PWWP1, BI-9321 specifically disrupts the interaction between the NSD3-PWWP1 domain and histones with an IC50 of 1.2 µM as measured by NanoBRET assay [1][2]. In contrast, BI-9321 shows no activity against NSD2-PWWP1 or NSD3-PWWP2 in the same cellular context, confirming that cellular activity mirrors biochemical selectivity . The matched negative control BI-9466 exhibits no disruption of this interaction at equivalent concentrations, providing a direct comparator for target engagement specificity.

cellular activity NanoBRET histone interaction U2OS cells

Cellular Disruption of Histone Interaction

Comprehensive off-target profiling demonstrates that BI-9321 exhibits no significant inhibition or binding across multiple target classes. At 10 µM, BI-9321 showed no inhibition against a panel of 31 diverse kinases, no inhibition of 35 protein, DNA, and RNA methyltransferases, and no binding to 48 bromodomains as assessed by thermal shift assay (no stabilization >2 °C) [1]. Specific counterscreening against KDM1B (IC50 > 100 µM) and BRD4(1) bromodomain (IC50 ≥ 1 mM) confirmed the absence of activity at these epigenetically relevant off-targets [1]. This broad selectivity profile contrasts with many epigenetic tool compounds that exhibit significant polypharmacology.

selectivity panel kinase methyltransferase bromodomain off-target

Advantage Over PROTAC Degrader

BI-9321 antagonizes NSD3 function through a fundamentally different mechanism than SET domain catalytic inhibitors. While SET domain inhibitors directly block the histone methyltransferase activity of NSD3 (preventing H3K36 dimethylation and trimethylation), BI-9321 binds to the methyl-lysine recognition pocket of the PWWP1 domain, thereby disrupting the chromatin reader function without inhibiting methyltransferase enzymatic activity [1][2]. Co-crystal structures (PDB: 6G2O) confirm that BI-9321 occupies the aromatic cage of the PWWP1 domain that normally recognizes methylated lysine residues on histone H3 [2]. This orthogonal mechanism enables dissection of NSD3's scaffolding/reader functions from its enzymatic functions.

PWWP domain methyl-lysine reader SET domain H3K36 methylation orthogonal mechanism

BI-9321 Research Applications


Functional Dissection of NSD3 PWWP1 Domain

Use BI-9321 as a single agent to interrogate the biological function of the NSD3-PWWP1 chromatin reader domain in MLL-rearranged acute myeloid leukemia cells. At concentrations of 1-10 µM, BI-9321 reduces the association of NSD3 with chromatin and downregulates Myc mRNA expression in MOLM-13 cells [1]. The matched negative control BI-9466 should be used in parallel at equivalent concentrations to confirm that observed effects (e.g., proliferation inhibition with IC50 = 26.8 µM in MOLM-13 cells) are target-specific . This experimental design enables unambiguous attribution of phenotypes to NSD3-PWWP1 antagonism rather than off-target effects.

NSD3-Dependent Transcription in Cancer Models

Employ BI-9321 in combination with a selective NSD3 SET domain catalytic inhibitor to orthogonally probe the distinct contributions of NSD3's PWWP1 reader function versus its H3K36 methyltransferase activity. BI-9321 (1-20 µM) disrupts chromatin localization via PWWP1 antagonism without affecting H3K36 methylation levels [1], whereas SET domain inhibitors directly suppress enzymatic activity. This dual-probe approach is particularly valuable in NSD3-amplified cancer models (breast cancer, squamous lung cancer) where both NSD3 scaffolding and enzymatic functions may contribute to oncogenesis [2].

HTS Assay Development

Combine BI-9321 with the BRD4 bromodomain inhibitor JQ1 to explore synergistic anti-proliferative effects in MOLM-13 leukemia cells. BI-9321 has been shown to enhance the JQ1-dependent proliferation inhibition phenotype in this cell line [1]. At working concentrations of 1-10 µM BI-9321, this combination strategy may reveal synthetic lethal interactions between NSD3-PWWP1 antagonism and BRD4 inhibition, providing a rationale for further investigation in MLL-rearranged or NPM1c-mutant leukemia models where both NSD3 and BRD4 contribute to oncogenic transcription.

Comparative Profiling Against PWWP Antagonists

Utilize immobilized BI-9321 as an affinity probe in quantitative chemical proteomics experiments to validate NSD3 as the primary cellular target. In high-salt chromatin extracts from Cal-120 breast cancer cells (which express high levels of NSD3 due to 8p11-p12 amplicon amplification), immobilized BI-9321 selectively enriches NSD3 with no other specific interactors identified at 10 µM in low-salt whole-cell extracts [1]. This application is particularly suitable for confirming target engagement in NSD3-amplified cancer cell lines and for identifying potential NSD3 interaction partners under chromatin-bound conditions.

Technical Documentation Hub

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